molecular formula C8H9IO2S B3052015 Iodomethyl p-tolyl sulfone CAS No. 37891-96-6

Iodomethyl p-tolyl sulfone

Cat. No.: B3052015
CAS No.: 37891-96-6
M. Wt: 296.13 g/mol
InChI Key: FHXRXZOSNIASHH-UHFFFAOYSA-N
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Description

Iodomethyl p-tolyl sulfone is an organosulfur compound with the molecular formula C8H9IO2S It is characterized by the presence of an iodomethyl group attached to a p-tolyl sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodomethyl p-tolyl sulfone can be synthesized through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with sodium iodide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Iodomethyl p-tolyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Iodomethyl p-tolyl sulfone finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfone-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of iodomethyl p-tolyl sulfone involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfone group acts as an electron-withdrawing group, enhancing the electrophilicity of the iodomethyl group. This facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Iodomethyl p-tolyl sulfone is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine and chlorine analogs. This makes it particularly useful in reactions requiring a highly reactive electrophile .

Properties

IUPAC Name

1-(iodomethylsulfonyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXRXZOSNIASHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340065
Record name Iodomethyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37891-96-6
Record name 4-(Iodomethylsulfonyl)toluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037891966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodomethyl p-tolyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(IODOMETHYLSULFONYL)TOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKJ4AI519
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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